3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
Description
The compound 3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene (hereafter referred to as Compound A) is a heterocyclic tricyclic system featuring a sulfur atom (thia), three nitrogen atoms (triaza), and a substituted phenoxyethylsulfanyl moiety. Its complex architecture includes a fused tricyclo[6.4.0.0²,⁶] framework, which confers rigidity and influences electronic properties. The 5-methyl-2-nitrophenoxy group enhances electrophilicity, while the sulfanyl linker modulates solubility and bioavailability .
Properties
IUPAC Name |
1-[2-(5-methyl-2-nitrophenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-6-7-12(21(22)23)14(10-11)24-8-9-25-16-18-19-17-20(16)13-4-2-3-5-15(13)26-17/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDQZLADKWLFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139523 | |
| Record name | 3-[[2-(5-Methyl-2-nitrophenoxy)ethyl]thio]-1,2,4-triazolo[3,4-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307511-66-6 | |
| Record name | 3-[[2-(5-Methyl-2-nitrophenoxy)ethyl]thio]-1,2,4-triazolo[3,4-b]benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307511-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(5-Methyl-2-nitrophenoxy)ethyl]thio]-1,2,4-triazolo[3,4-b]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene (CAS Number: 307511-66-6) has garnered interest due to its unique structural features and potential biological activities. This article synthesizes available research findings and case studies related to its biological activity.
Structure and Properties
The compound belongs to a class of triazatricyclo compounds featuring a thioether moiety and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 316.37 g/mol. The presence of the nitrophenyl group is significant as it often correlates with biological activity, particularly in pharmacological contexts.
Antimicrobial Properties
Research indicates that compounds containing nitrophenyl groups exhibit antimicrobial activities. For instance, derivatives of 5-nitro-2-phenylthiazoles have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
A study on related compounds demonstrated that triazole derivatives can inhibit cancer cell proliferation through apoptosis induction. The incorporation of the nitrophenyl group has been linked to enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This suggests that the compound may possess similar anticancer properties.
Case Studies
-
Case Study 1: Antimicrobial Testing
- Objective : Evaluate the antimicrobial efficacy of the compound.
- Method : Disk diffusion method against E. coli and Staphylococcus aureus.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study 2: Cytotoxicity Assay
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay on MCF-7 and HeLa cells.
- Results : The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate reactive intermediates that induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparative Analysis
| Biological Activity | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antibacterial | 3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia... | Not specified | Disruption of cell wall synthesis |
| Anticancer | 3-{[2-(5-Methyl-2-nitrophenoxy)ethyl]sulfanyl}-7-thia... | Low micromolar | Induction of apoptosis via ROS |
Comparison with Similar Compounds
Structural Analogues and Heteroatom Variations
Compound B : 3-{2-(5-Methyl-2-nitrophenoxy)ethylsulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene
- Key Differences :
- Ring System : Tricyclo[7.4.0.0²,⁷] (12-membered) vs. Compound A’s tricyclo[6.4.0.0²,⁶] (11-membered).
- Heteroatoms : 8-thia-4,6-diaza vs. 7-thia-2,4,5-triaza.
- Impact: The larger ring in Compound B reduces strain but decreases solubility due to reduced polarity.
Compound C : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
- Key Differences: Substituents: Hexaaza system with 4-methoxyphenyl and phenyl groups vs. Compound A’s nitro and methylphenoxy groups. Electron Effects: Methoxy groups enhance electron-donating capacity, contrasting with Compound A’s electron-withdrawing nitro group.
- Impact : Compound C’s multiple nitrogen atoms improve crystallinity and intermolecular interactions, as evidenced by its resolved X-ray structure (R factor = 0.041) .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 456.52 g/mol | 442.48 g/mol | 398.44 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 2.5 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Aqueous Solubility | Low | Very Low | Moderate |
- Analysis : Compound A’s nitro group increases polarity compared to Compound B’s simpler substituents, but its LogP remains moderate due to the hydrophobic tricyclic core. Compound C’s methoxyphenyl group enhances solubility relative to its phenyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
